Ethyl chlorosulfonate
Description
Historical Context of Chlorosulfonate Chemistry
The journey of chlorosulfonate chemistry began in the mid-19th century, a period marked by foundational shifts in the understanding of chemical structures and reactions. rochelleforrester.ac.nz A pivotal moment was the discovery of chlorosulfonic acid (also known as chlorosulfuric acid) in 1854 by Alexander William Williamson. wikipedia.orgthieme-connect.com This discovery was significant as it challenged prevailing theories about the nature of well-known acids like sulfuric acid. wikipedia.org Williamson synthesized chlorosulfonic acid through the reaction of phosphorus pentachloride with sulfuric acid. wikipedia.org Shortly after its discovery, chlorosulfonic acid became recognized as a potent sulfonating and chlorosulfonating agent, paving the way for the synthesis of a wide range of new organic compounds. thieme-connect.compageplace.de
Industrial synthesis methods were soon developed, primarily involving the direct reaction of dry hydrogen chloride gas with sulfur trioxide. pageplace.deprocurementresource.com The early applications of this chemistry were extensive, including the preparation of sulfonyl chlorides, which are crucial intermediates. thieme-connect.comorgsyn.org Early investigations also explored the reactions of chlorosulfonic acid with alcohols and other organic molecules, leading to the formation of esters like methyl and ethyl chlorosulfate (B8482658). cdnsciencepub.com These initial studies laid the groundwork for the broad utility of chlorosulfonates in various industrial and laboratory-scale syntheses, including the production of detergents, dyes, and early pharmaceuticals like sulfa drugs. thieme-connect.compageplace.dedatahorizzonresearch.com
Contemporary Significance of Ethyl Chlorosulfonate Research in Organic Synthesis
This compound (C₂H₅ClO₃S) continues to be a reagent of substantial interest in contemporary organic synthesis. chemicalbook.comlookchem.com Its significance stems from its role as a versatile intermediate and a reactive agent for introducing the ethylsulfonyl group or for ethylation. google.comoup.com Derived from the reaction of ethylene (B1197577) with chlorosulfonic acid, its utility is widespread. pageplace.deechemi.com
A primary application of this compound and other alkyl chlorosulfates is in the synthesis of alkyl sulfates, which are key components in the manufacturing of detergents. google.comveolianorthamerica.com The compound also serves as a potent alkylating agent in various chemical transformations. google.com In the pharmaceutical industry, this compound is employed in the synthesis of various drugs and active pharmaceutical ingredients (APIs). datahorizzonresearch.commyskinrecipes.com For instance, research has shown its utility in the preparation of intermediates for β-lactam antibiotics. google.com
Furthermore, detailed studies have explored the reactivity of ethyl chlorosulfate with nucleophiles, such as amines. These reactions can yield a variety of products, including N-ethylated compounds and N-ethylphenylamidosulfates, depending on the reaction conditions. oup.com This reactivity makes it a valuable tool for modifying the structure and properties of organic molecules. Its application extends to the production of dyes and other specialized organic chemicals. myskinrecipes.com The continued research into the reactions and applications of ethyl chlorosulfate underscores its enduring importance as a building block in the synthesis of complex and valuable molecules. kvmwai.edu.in
Classification of this compound within Sulfur-Containing Reagents
This compound belongs to the broad class of organic compounds that contain sulfur. This class is diverse, encompassing functional groups such as thiols, thioethers, sulfoxides, sulfones, and various derivatives of sulfuric and sulfonic acids. thermofisher.commsu.edu
Specifically, this compound is classified as an alkyl chlorosulfate . google.com It is the ethyl ester of chlorosulfuric acid. wikipedia.orgnih.gov This places it in a category of reagents that are chemically intermediate between sulfuryl chloride (SO₂Cl₂) and sulfuric acid (H₂SO₄). wikipedia.org The structure contains a sulfur atom bonded to two oxygen atoms, a chlorine atom, and an ethoxy group (-OCH₂CH₃). nih.gov
Within the family of sulfur-based reagents used in synthesis, ethyl chlorosulfate is distinguished from other related compounds:
Sulfonyl chlorides (R-SO₂Cl): These compounds feature a direct carbon-sulfur bond, whereas in ethyl chlorosulfate, the ethyl group is linked to the sulfur atom via an oxygen atom (C-O-S).
Alkyl sulfates (R-O-SO₂-O-R'): These are diesters of sulfuric acid and lack the reactive chlorine atom found in chlorosulfonates.
Alkyl hydrogen sulfates (R-O-SO₃H): These are mono-esters of sulfuric acid and are the products of the reaction of alkyl chlorosulfonates with water. google.com
The presence of the highly reactive sulfur-chlorine bond makes ethyl chlorosulfate a powerful reagent for sulfation and chlorosulfonation. veolianorthamerica.com Its classification highlights its role as a versatile electrophile, capable of reacting at the sulfur atom, which is fundamental to its utility in organic synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂H₅ClO₃S chemicalbook.com |
| Molecular Weight | 144.58 g/mol nih.gov |
| Appearance | Colorless, oily liquid chemicalbook.comechemi.com |
| Odor | Pungent chemicalbook.comechemi.com |
| Boiling Point | 152.5 °C chemicalbook.com |
| Density | 1.3502 g/cm³ chemicalbook.com |
| Refractive Index | 1.4160 chemicalbook.com |
| Solubility | Soluble in chloroform (B151607) and ether; insoluble in water (decomposes) chemicalbook.com |
| IUPAC Name | chlorosulfonyloxyethane nih.gov |
| CAS Number | 625-01-4 chemicalbook.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetanilide |
| a-Chloroethyl chlorosulfate |
| Alkyl hydrogen sulfates |
| Aniline |
| Chloromethyl chlorosulfate |
| Chlorosulfonic acid / Chlorosulfuric acid |
| Diethyl ether |
| Ethylene |
| Ethyl chlorosulfate |
| This compound |
| Ethyl cyanoacetate |
| Hydrogen chloride |
| Methyl chlorosulfate |
| N,N-diethylaniline |
| N-ethylaniline |
| N-ethylphenylamidosulfate |
| p-Acetaminobenzenesulfonyl chloride |
| Phenylamidosulfate |
| Phosphorus pentachloride |
| Sulfonyl chlorides |
| Sulfur trioxide |
| Sulfuryl chloride |
| Sulfuric acid |
| Thioethers |
| Thiols |
| Sulfoxides |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chlorosulfonyloxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S/c1-2-6-7(3,4)5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKHTHDBINVNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060797 | |
| Record name | Chlorosulfuric acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-01-4 | |
| Record name | Chlorosulfuric acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorosulfuric acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorosulfuric acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorosulfuric acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl chlorosulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.886 | |
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| Record name | CHLOROSULFURIC ACID, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB66T45JQP | |
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Reaction Mechanisms and Mechanistic Studies of Ethyl Chlorosulfonate
Bond Cleavage Dynamics in Chlorosulfate (B8482658) Reactions
The reactions of alkyl chlorosulfates can involve cleavage at either the C–O bond or the S–Cl bond. In nucleophilic substitution reactions on the alkyl group, the primary event is the cleavage of the C–O bond. cdnsciencepub.com However, early work also considered the possibility of an initial ionization at the sulfur-chlorine bond. cdnsciencepub.comcdnsciencepub.com
Studies have shown that for simple primary alkyl chlorosulfates like ethyl chlorosulfate, the dominant reaction pathway in solvolysis is nucleophilic displacement at the carbon atom. cdnsciencepub.com The alternative, rate-determining fission of the sulfur-chlorine bond followed by a rapid reaction of the nucleophile with the resulting intermediate, has been largely discounted for these substrates. cdnsciencepub.comcdnsciencepub.com The stability of the chlorosulfate anion (⁻OSO₂Cl) as a leaving group supports displacement at carbon. cdnsciencepub.com
The concept of "multiple bond scission" or fragmentation has been invoked to explain the unusually high entropies of activation observed in the solvolysis of some alkyl chlorosulfates. cdnsciencepub.com This model proposes a transition state where both the C–O and S–Cl bonds are partially broken. This would lead to a greater increase in the degrees of freedom in the transition state compared to a simple C–O bond cleavage, resulting in a more positive ΔS‡. cdnsciencepub.com While this provides a compelling explanation for the activation parameters, especially in the SN1-like reactions of sterically hindered substrates like neopentyl chlorosulfate, the dynamics for ethyl chlorosulfate are thought to be dominated by a more straightforward C-O bond heterolysis within an SN2 or borderline framework. cdnsciencepub.comcdnsciencepub.com
Sulfur-Oxygen Bond Scission Processes
The cleavage of the sulfur-oxygen (S-O) bond is a significant pathway in the reactions of alkyl chlorosulfonates, including ethyl chlorosulfonate. This process often competes with other reaction pathways, such as nucleophilic attack at the carbon atom or cleavage of the sulfur-chlorine bond. mdpi.comresearchgate.net The propensity for S-O bond scission is influenced by the nature of the nucleophile and the reaction conditions.
In the reaction of phenyl chlorosulfate with methoxide (B1231860) ion in methanol (B129727), products resulting from both S-O and S-Cl bond scission are observed. The yields of the resulting phenoxide ion (from S-O scission) and methyl phenyl sulfate (B86663) (from S-Cl scission) exhibit a temperature dependence, indicating two parallel reactions with different activation energies. rsc.org Notably, the S-O scission pathway is associated with a positive entropy of activation, a finding that has been a subject of mechanistic discussion. rsc.org
One of the major challenges in using alkyl sulfonates for alkylation reactions is the undesired sulfur-oxygen bond scission. mdpi.comresearchgate.net Nucleophilic attack at the sulfur atom of alkyl p-toluenesulfonates, for instance, leads to the formation of an alcohol, competing with the desired SN2 reaction at the carbon atom. mdpi.com
Sulfur-Chlorine Bond Scission Processes
The cleavage of the sulfur-chlorine (S-Cl) bond is a key step in many reactions of this compound. This process can lead to the formation of a sulfonylium ion intermediate, which then reacts with a nucleophile. cdnsciencepub.com For instance, the hydrolysis of ethyl chlorosulfate was suggested to proceed via a rate-determining ionization of the S-Cl bond, followed by a rapid reaction of the resulting ethoxysulfonylium ion with a nucleophile at the carbon atom. cdnsciencepub.com
The relative weakness of the S-Cl bond in chlorosulfonic acid and its derivatives is a driving force for many of their reactions, including sulfonation and chlorosulfonation. vdoc.pub In the reaction of phenyl chlorosulfate with methoxide in methanol, S-Cl bond scission occurs in parallel with S-O bond scission, leading to the formation of methyl phenyl sulfate. rsc.org The competition between these two pathways is temperature-dependent. rsc.org
Evidence for nucleophilic displacement at the sulfur-bound chlorine has also been observed in the reaction of chloromethyl chlorosulfate with sodium phenoxide. researchgate.net This contrasts with reactions involving halide nucleophiles, where displacement of the entire chlorosulfate group is favored. researchgate.net
Multiple Bond Scission in Transition States
The concept of multiple bond scission in the transition state has been proposed to explain the reactivity of alkyl chlorosulfates, including ethyl chlorosulfate. cdnsciencepub.com This model suggests that in the transition state of solvolysis, there is simultaneous breaking of more than one bond. For example, a ternary scission could lead to an ion pair like [R⁺ SO₂ Cl⁻], where the ionic species are separated by a greater distance than in a simple ion pair. cdnsciencepub.com This greater separation in the activated complex could explain the observed large apparent radii values in solvolysis studies. cdnsciencepub.com
The abnormally large activation entropy (ΔS) values observed in the solvolysis of alkyl chlorosulfates have also been interpreted as evidence for multiple bond scission. cdnsciencepub.com However, solute-solvent interactions have been identified as a possible alternative explanation for these large ΔS values. cdnsciencepub.com The idea of a concerted but asynchronous transfer of protons and electrons, leading to an imbalanced transition state, has also been explored in the context of C-H bond cleavage, which may have parallels in the complex bond rearrangements of this compound reactions. nih.gov
Reactions with Nitrogenous Nucleophiles
The reactions of this compound and related compounds with nitrogen-containing nucleophiles are complex and can proceed through various pathways, including amidation, sulfamation, and N-alkylation. cdnsciencepub.comgoogle.com
Amidation and Sulfamation Pathways
Primary and secondary amines react with chlorosulfonic acid and its derivatives to form sulfamic acids or their corresponding salts. lsu.edursc.org This reaction, known as sulfamation, involves the formation of a sulfur-nitrogen bond. lsu.edu The reaction of this compound with amines can lead to the formation of N-substituted sulfamates. google.com For example, reacting chlorosulfates with monosubstituted amines (RNH₂) can produce N-alkylated sulfamates. googleapis.com The reaction of N-monosubstituted amidosulfonyl chlorides with various compounds can yield free acids, esters, thioesters, and amides. researchgate.net
The reaction of sulfonyl chlorides with amines is a common method for preparing sulfonamides. researchgate.net The trimethylamine-sulfur trioxide complex is also used for the sulfamation of benzylamine (B48309) derivatives. nih.govresearchgate.net
Competitive Carbon-Oxygen vs. Sulfur-Chlorine Cleavage with Amines
When alkyl chlorosulfates react with amines, there is a competition between nucleophilic attack at the carbon atom (leading to C-O bond cleavage and N-alkylation) and attack at the sulfur atom (leading to S-Cl or S-O bond cleavage and sulfamate (B1201201) formation). google.com The dominant pathway is highly dependent on the structure of both the alkyl chlorosulfate and the amine. google.com
For instance, the reaction of ethyl chlorosulfate with ammonia (B1221849) primarily results in C-O bond cleavage, yielding a mixture of mono-, di-, and triethylamine. google.com This indicates that the primary reaction is N-alkylation of ammonia. However, when a primary amine like ethylamine (B1201723) is used, the reaction tends to favor attack at the sulfur atom, leading to sulfamate products. google.com
Formation of N-Alkylated Sulfamates from this compound
The reaction of ethyl chlorosulfate with amines can lead to the formation of N-alkylated sulfamates, although this is often accompanied by other products due to competing reaction pathways. google.com In the reaction of ethyl chlorosulfate with ammonia, alkylated sulfamates are found in the reaction mixture, which are believed to form from the "in situ" generated ethyl- and diethylamine (B46881) reacting via the sulfamation pathway. google.com
The synthesis of N-alkylated sulfamic acid derivatives is of interest due to their applications as artificial sweeteners and therapeutic agents. rsc.org While direct reaction of ethyl chlorosulfate with amines can be complex, other methods exist for the preparation of N-alkylated sulfamates, such as the reaction of N,N-dimethylsulfamoyl chloride with sodium alkoxides or aryloxides. cdnsciencepub.com
Electrophilic and Other Mechanistic Considerations
The reactivity of this compound is significantly influenced by electrophilic interactions and its potential to participate in rearrangement reactions. These mechanistic aspects are crucial for understanding its synthetic applications and reaction outcomes.
Electrophilic Aromatic Substitution in Related Sulfonation Reactions
Aromatic hydrocarbons can react with chlorosulfonic acid, a related sulfonating agent, to yield sulfonic acids or sulfonyl chlorides. pageplace.de This process, known as electrophilic aromatic substitution (EAS), is a fundamental reaction in organic chemistry. rahacollege.co.inmasterorganicchemistry.comminia.edu.eg In these reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. rahacollege.co.inminia.edu.eg The aromaticity of the ring is preserved during this substitution. rahacollege.co.in
The generally accepted mechanism for electrophilic aromatic substitution involves three main steps:
Generation of the Electrophile: A strong acid catalyst is often required to generate a potent electrophile that can react with the relatively stable aromatic ring. masterorganicchemistry.commasterorganicchemistry.com In the case of sulfonation using fuming sulfuric acid (sulfur trioxide in sulfuric acid), the active electrophile is believed to be HSO₃⁺ or SO₃. masterorganicchemistry.com
Nucleophilic Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egmasterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. minia.edu.egmasterorganicchemistry.com
While extensive mechanistic studies have been conducted on sulfonation with sulfuric acid, the precise nature of the electrophilic species in reactions involving chlorosulfonic acid is less certain and can vary depending on the substrate and reaction conditions. pageplace.de It is important to note that substituents already present on the aromatic ring can significantly influence the rate and orientation (ortho, meta, or para) of the substitution. libretexts.org Activating groups generally direct the incoming electrophile to the ortho and para positions, while deactivating groups (with the exception of halogens) direct it to the meta position. libretexts.org
Interactive Data Table: Product Isomer Distribution in Electrophilic Aromatic Substitution of Substituted Benzenes
| Reactant (C₆H₅-Y) | Reaction | % Ortho | % Meta | % Para |
|---|---|---|---|---|
| Methoxybenzene | Bromination | 10% | trace | 90% |
| Toluene | Nitration | 58% | 5% | 37% |
| tert-Butylbenzene | Nitration | 12% | 8% | 80% |
| Chlorobenzene | Nitration | 30% | 1% | 69% |
| Ethyl Benzoate | Nitration | 28% | 68% | 4% |
| Nitrobenzene | Bromination | 6% | 93% | 1% |
> This table is based on data from various electrophilic substitution reactions and illustrates the directing effects of different substituents on the benzene (B151609) ring. libretexts.org The reaction conditions for these substitutions are adjusted based on the reactivity of the starting material. libretexts.org
Applications of Ethyl Chlorosulfonate in Advanced Organic Transformations
Reagent for Functional Group Introduction
Ethyl chlorosulfonate serves as a powerful tool for the strategic introduction of specific functional groups onto organic scaffolds. Its dual reactivity allows for its use in both alkylation reactions and the formation of various sulfonyl derivatives.
This compound is a potent ethylating agent, a specific form of alkylation where an ethyl group is transferred to a nucleophile. oncohemakey.comnumberanalytics.com This reactivity is a consequence of the molecule's structure, where the ethoxy group is attached to the highly electron-withdrawing chlorosulfonyl group, making the C-O bond susceptible to cleavage.
The mechanism of alkylation can follow different pathways depending on the nucleophile and reaction conditions. google.com When this compound reacts with a nucleophile, such as an amine, two primary pathways are possible. In one pathway, the nucleophile attacks the carbon atom of the ethyl group, leading to C-O bond cleavage and the transfer of the ethyl group to the nucleophile. google.com For example, the reaction of this compound with ammonia (B1221849) results in the formation of mono-, di-, and triethylamine, which are the products of ethylation. google.com This demonstrates its capacity as an effective alkylating agent. oncohemakey.comnumberanalytics.comslideshare.net This type of reaction, where an alkyl group is transferred to a target molecule, is fundamental in organic synthesis for building molecular complexity. numberanalytics.com
Table 1: Alkylation Reactions with this compound
| Reactant | Nucleophile | Product(s) | Reaction Type | Ref. |
|---|---|---|---|---|
| This compound | Ammonia (NH₃) | Mono-, Di-, and Triethylamine | Ethylation (Alkylation) | google.com |
| Alkyl Alkane Sulfonates | DNA | Alkylated DNA | Alkylation | oncohemakey.comoaes.cc |
Note: The term ethoxycarbonylation refers to the introduction of an ethoxycarbonyl group (-COOC₂H₅), a reaction typically carried out using ethyl chloroformate, not this compound. organic-chemistry.org
While this compound is itself a sulfonyl derivative, it is also used to introduce the ethylsulfonyl moiety or to synthesize other sulfonyl derivatives. When reacting with nucleophiles, the attack can occur at the sulfur atom, leading to the cleavage of the S-Cl bond and the formation of a new derivative. google.com
For instance, the reaction with amines can produce alkylated sulfamates. google.com This occurs when substituted amines, such as ethylamine (B1201723) and diethylamine (B46881) (which can be generated in situ from the alkylation reaction with ammonia), act as nucleophiles. They attack the sulfur atom of ethyl chlorosulfate (B8482658), cleaving the S-Cl bond to yield the corresponding ethylated sulfamate (B1201201) derivatives. google.com This pathway is crucial for the synthesis of sulfonamides, a class of compounds with significant applications, including in pharmaceuticals. orgsyn.org
Furthermore, chlorosulfonated polymers can be reacted with secondary amines like dimethylamine (B145610) or diethylamine in a nucleophilic substitution reaction to produce sulfaminated polymers, which are a type of sulfonamide derivative. rsc.org This process highlights the general utility of the chlorosulfonyl group in creating stable sulfonyl derivatives.
Table 2: Synthesis of Sulfonyl Derivatives
| Reactant | Nucleophile | Product Type | Mechanism | Ref. |
|---|---|---|---|---|
| This compound | Ethylamine / Diethylamine | Alkylated Sulfamate | Nucleophilic attack at sulfur | google.com |
| Chlorosulfonated PEEK | Dimethylamine / Diethylamine | Sulfaminated Polymer (Sulfonamide) | SN2 reaction | rsc.org |
| Anilinotrimethylsilane | This compound | Ethyl phenylamidosulfate | Nucleophilic substitution | oup.com |
Alkylation and Ethoxycarbonylation in Synthesis
Precursor in Complex Molecule Synthesis
Beyond simple functional group installation, this compound and related compounds serve as critical intermediates and precursors in the multistep synthesis of more complex molecular architectures.
This compound is an important intermediate in the synthesis of molecules containing the sulfate (B86663) group. The synthesis of organosulfate esters often involves the use of alkyl chlorosulfonates as reactive precursors. rsc.org In these methods, an alcohol is reacted with a reagent like sulfuryl chloride to form an alkyl chlorosulfate, which is then coupled with another molecule. researchgate.net
A common strategy involves using a protected alkyl chlorosulfate, such as isobutyl or neopentyl chlorosulfate, which reacts with a phenolic or alcoholic substrate in the presence of a strong base. researchgate.net The resulting protected sulfate ester is stable and can be carried through several synthetic steps before a final deprotection step yields the desired sulfate monoester. researchgate.net While this compound itself can be used, its higher reactivity sometimes necessitates the use of more sterically hindered or specifically protected chlorosulfates for selective transformations. rsc.orgresearchgate.net The chlorosulfate ion (ClSO₃⁻), generated as a byproduct in reactions involving ethyl chlorosulfate, is itself a key sulfate-related intermediate. tandfonline.com
Alkyl chlorosulfates are highly effective reagents for the derivatization of carboxylic acids, particularly for the synthesis of α-haloalkyl esters. tandfonline.comgoogle.com This method provides a high-yield route to esters that can be difficult to synthesize through other means. A notable application involves the use of α-chloroethyl chlorosulfate, which can be prepared from ethyl chlorosulfate via chlorination, to synthesize α-chloroethyl esters of carboxylic acids. tandfonline.comgoogle.com
The reaction is typically performed in a two-phase system consisting of a solvent like dichloromethane (B109758) and an aqueous solution of sodium bicarbonate. tandfonline.com A phase-transfer catalyst is used to transport the carboxylate anion from the aqueous phase to the organic phase, where it reacts with the α-chloroethyl chlorosulfate. tandfonline.com The carboxylate ion acts as a nucleophile, attacking the α-chloroethyl group and displacing the chlorosulfate ion, which is an exceptionally good leaving group. tandfonline.com This high reactivity ensures that the reaction proceeds efficiently to give the desired ester product in high purity. tandfonline.com This method is particularly advantageous for carboxylic acids with longer carbon chains. tandfonline.com
Table 3: Derivatization of Carboxylic Acids
| Reagent | Substrate | Product | Conditions | Ref. |
|---|---|---|---|---|
| α-Chloroethyl chlorosulfate | Carboxylic Acid (R-COOH) | α-Chloroethyl ester (R-COOCH(Cl)CH₃) | Two-phase system (CH₂Cl₂/aq. NaHCO₃), phase-transfer catalyst | tandfonline.com |
| Chloromethyl chlorosulfate | Carboxylic Acid (R-COOH) | Chloromethyl ester (R-COOCH₂Cl) | Two-phase system, phase-transfer catalyst | tandfonline.com |
The direct role of this compound as a primary building block for constructing heterocyclic rings is not extensively documented. Synthetic routes to heterocycles more commonly employ reagents like ethyl chloroacetate, ethyl chloroformate, or chloroacetyl chloride. organic-chemistry.orgajchem-a.comchemmethod.com However, sulfonyl chlorides and related chlorosulfate derivatives are instrumental in other capacities within heterocyclic chemistry.
For example, chlorosulfonic acid itself is used as an efficient agent for electrophilic olefin cyclization reactions to form oxygen-containing heterocycles. researchgate.net In some complex cascade reactions, the thermal elimination of a chlorosulfate moiety from a precursor can initiate a ring-expansion and subsequent cationic cyclization to form spirocarbocyclic compounds. researchgate.net
More commonly, sulfonyl chlorides are used to functionalize amines, creating sulfonamides that are key intermediates in the synthesis of nitrogen-containing heterocycles. A prominent example is the use of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) to protect amines. orgsyn.org The resulting SES-sulfonamides are stable yet can be cleaved under mild conditions, making them valuable in the synthesis of strained heterocycles like aziridines and azetidines, where harsh deprotection conditions would lead to undesirable side reactions. orgsyn.org This illustrates the enabling role of sulfonyl derivatives in facilitating the synthesis of complex heterocyclic structures, even if they are not incorporated into the final ring system.
Derivatization in Carboxylic Acid Chemistry
Catalytic and Medium-Assisted Organic Reactions
This compound serves as a versatile reagent in various organic transformations that are facilitated by catalysts or specific reaction media. Its reactivity is harnessed in multiphase systems and under acidic conditions to achieve specific synthetic outcomes. These applications primarily involve its use as a potent electrophile in reactions where its ethoxy or chlorosulfonyl moieties are transferred.
Utilization in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org In this context, this compound functions not as the catalyst, but as a key organic-soluble reagent. The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt, transports an aqueous-soluble nucleophile into the organic phase to react with the this compound. wikipedia.orgfzgxjckxxb.com
A significant application of this method is in the synthesis of esters of carboxylic acids under mild, two-phase conditions. tandfonline.com For instance, α-chloroethyl esters can be prepared from the corresponding α-chloroethyl chlorosulfate. tandfonline.com This approach is particularly advantageous for creating esters from sensitive carboxylic acids that would not withstand harsher, classical esterification methods. tandfonline.commdpi.com The reaction is typically performed in a dichloromethane and aqueous sodium bicarbonate system, with a catalyst like tetrabutylammonium (B224687) hydrogen sulfate shuttling the carboxylate anion from the aqueous phase to the organic phase for reaction. tandfonline.commdpi.com
Research has also demonstrated the utility of related alkylating agents in PTC systems. In a novel method for synthesizing short-chain alkyl peroxyesters, mthis compound was used as a potent alkylating agent for peroxyacids under solid-liquid PTC conditions. rsc.org This suggests a parallel application for this compound as an efficient ethylating agent in similar synthetic contexts. The reaction involves the alkylation of the peroxyacid anion, which is formed in the presence of a solid base and transferred by the PTC catalyst. rsc.org
Table 1: Synthesis of Esters using Alkyl Chlorosulfonates under Phase-Transfer Catalysis (PTC)
| Reactant 1 (Nucleophile) | Reagent 2 (Alkylating Agent) | Phase-Transfer Catalyst | Solvent System | Product | Ref. |
| Carboxylic Acid | α-Chloroethyl chlorosulfate | Tetrabutylammonium hydrogen sulfate | Dichloromethane / Aqueous NaHCO₃ | α-Chloroethyl ester | tandfonline.com |
| Peroxyacid | Mthis compound | Tetrabutylammonium bromide | Methylene (B1212753) Chloride / Solid K₂CO₃ | Methyl peroxyester | rsc.org |
Acid-Catalyzed Transformations Involving Ethyl Esters
This compound undergoes significant transformations under acidic conditions, particularly in alcoholysis reactions. The study of the alcoholysis of the related n-propyl chlorosulfate provides a clear model for the behavior of this compound. cdnsciencepub.com When treated with ethanol (B145695), this compound is expected to undergo an acid-catalyzed reaction leading to a variety of products. This reaction can be autocatalyzed by the hydrogen chloride (HCl) generated in situ. cdnsciencepub.com
The ethanolysis of ethyl chlorosulfate yields products resulting from two competing primary reaction pathways: nucleophilic displacement at the carbon atom and nucleophilic displacement at the sulfur atom. cdnsciencepub.com
Displacement at Carbon : The alcohol (ethanol) acts as a nucleophile, attacking the ethyl group's carbon atom. This leads to the formation of diethyl ether. A secondary reaction, where the chloride ion (from the generated HCl) attacks the substrate, produces ethyl chloride. cdnsciencepub.com
Displacement at Sulfur : The alcohol can also attack the electrophilic sulfur atom, resulting in the formation of diethyl sulfate. cdnsciencepub.com
While this compound is the reactant, the process is intrinsically linked to acid catalysis. The hydrolysis of esters, which is the reverse of esterification, is a well-known acid-catalyzed process where an ester is heated with water in the presence of a dilute strong acid. libretexts.orgchemguide.co.uk Similarly, the alcoholysis of this compound is accelerated by the presence of acid. cdnsciencepub.com
Table 2: Product Distribution in the Acid-Catalyzed Alcoholysis of n-Propyl Chlorosulfate in Propanol
| Product | Formation Pathway | Role of Acid | Ref. |
| Di-n-propyl ether | Primary Process: Nucleophilic attack at carbon | Catalyzed by HCl | cdnsciencepub.com |
| Di-n-propyl sulfate | Primary Process: Nucleophilic attack at sulfur | Catalyzed by HCl | cdnsciencepub.com |
| n-Propyl chloride | Secondary Reaction: HCl reacts with substrate | HCl is a reactant | cdnsciencepub.com |
| n-Propyl hydrogen sulfate | Secondary Reaction: Chlorosulfonic acid reacts with solvent | Product of secondary reaction | cdnsciencepub.com |
Note: This table illustrates the reaction for n-propyl chlorosulfate, which serves as a direct analogue for the expected reactions of this compound.
Theoretical and Computational Investigations of Ethyl Chlorosulfonate
Quantum Chemical Modeling of Molecular Structure
Quantum chemical calculations are instrumental in predicting the geometric and electronic structure of ethyl chlorosulfonate. These models provide a foundational understanding of the molecule's conformational preferences and vibrational characteristics.
Conformation Analysis and Conformational Isomerism of Related Chlorosulfonates
The conformational landscape of sulfonate esters is a subject of considerable interest, as the spatial arrangement of atoms dictates many of the molecule's physical and chemical properties. For molecules like this compound, rotation around the S-O and C-O single bonds gives rise to different conformers. Theoretical studies on related chlorosulfonates, such as mthis compound and trifluoromthis compound, have revealed that the conformational preferences can be counterintuitive. researchgate.net
In many simple sulfonates, a gauche conformation is often favored over an anti or syn arrangement. researchgate.netcanterbury.ac.nz For instance, gas electron diffraction (GED) analysis and ab initio calculations for mthis compound indicate that a gauche conformer, with the methyl group oriented at a dihedral angle of approximately 74° relative to the S-Cl bond, is the most stable form in the vapor phase. researchgate.net This preference for a gauche structure is also observed in other sulfonates and is attributed to a combination of steric and electronic effects, including hyperconjugation.
For this compound, a similar conformational complexity is expected. The rotation around the C-S bond in the ethyl group introduces additional potential energy minima. By analogy with studies on ethyl methyl sulfone, multiple stable conformers are anticipated, corresponding to different rotational positions of the ethyl group relative to the chlorosulfonyl moiety. cas.cz A potential energy surface scan would likely reveal several local minima, with the gauche and anti conformations being the most significant.
| Compound | Method | Most Stable Conformer | Dihedral Angle (X-O-S-Cl) | Reference |
| Mthis compound | GED / Ab initio | Gauche | ~74° | researchgate.net |
| Trifluoromthis compound | X-ray / GED / DFT | Gauche | ~90° | researchgate.net |
| Methyl Fluorosulfonate | Microwave / GED | Gauche | - | canterbury.ac.nz |
Vibrational Analysis and Spectroscopic Correlations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. canterbury.ac.nzcas.cz When combined with quantum chemical calculations, it becomes a powerful tool for structural elucidation and the assignment of fundamental vibrational frequencies. cdnsciencepub.commdpi.com
For this compound, theoretical frequency calculations using methods like Density Functional Theory (DFT) can predict the vibrational spectrum. nih.gov By comparing the calculated spectrum with experimental data, a detailed assignment of vibrational modes to specific functional groups and bond stretches can be achieved. Key vibrational modes for this compound would include the S=O symmetric and asymmetric stretches, the S-Cl stretch, the S-O and C-O stretches, and various bending and torsional modes of the ethyl group. The positions of these bands are sensitive to the molecular conformation, and thus, vibrational analysis can help in identifying the conformers present in a sample. ua.pt
In related molecules like ethyl methanesulfonate, theoretical calculations have been successfully used to assign the complex vibrational spectra, providing a reliable basis for understanding the vibrational characteristics of the ethylsulfonyl group. acs.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |
| S=O Asymmetric Stretch | 1350 - 1450 | Strong intensity in IR |
| S=O Symmetric Stretch | 1150 - 1250 | Strong intensity in IR |
| S-O Stretch | 750 - 850 | |
| C-O Stretch | 1000 - 1100 | |
| S-Cl Stretch | 400 - 500 |
Rotational Barrier Studies in Ethyl-Containing Analogs
The energy barriers to rotation around single bonds determine the rate of interconversion between different conformers. Computational studies on ethyl-containing analogs provide insight into the rotational dynamics of the ethyl group in this compound. researchgate.netnih.gov
For simple molecules like ethane, the rotational barrier is a well-studied phenomenon, primarily attributed to steric hindrance and hyperconjugative effects. nih.gov In molecules containing an ethyl group attached to an electronegative atom or group, such as in ethyl fluoride (B91410) or ethyl-containing sulfonates, the rotational barriers are influenced by both steric and electronic factors. researchgate.net DFT calculations have been shown to provide reasonable estimates of these barriers. doi.orgyoutube.com For instance, studies on methyl fluorosulfonate and mthis compound have computationally determined the rotational barriers between the stable gauche conformer and the higher energy syn and anti transition states. canterbury.ac.nz These barriers are typically on the order of a few kcal/mol.
For this compound, two main rotational barriers are of interest: the barrier to rotation around the S-O bond and the barrier to rotation around the C-O bond. The latter is expected to be similar to that in other ethyl esters, while the former will be characteristic of the chlorosulfonate group.
| Molecule | Rotational Barrier (kcal/mol) | Method | Reference |
| Ethane | ~2.9 | Experimental | nih.gov |
| Ethyl Fluoride | ~2.6 | Ab initio | researchgate.net |
| Methyl Fluorosulfonate | (gauche to anti) ~2.0 | DFT | canterbury.ac.nz |
Reaction Pathway Analysis and Transition State Theory
Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions. researchgate.netnist.gov For this compound, this includes studying its reactions with nucleophiles and understanding the role of the solvent in these processes.
Computational Studies of Reaction Kinetics and Activation Parameters
This compound can undergo nucleophilic substitution reactions, where a nucleophile attacks the ethyl group, displacing the chlorosulfonate anion. The kinetics of such reactions can be modeled using computational methods to determine the activation parameters, such as the activation energy (Ea) and the enthalpy and entropy of activation (ΔH‡ and ΔS‡). conicet.gov.arfudutsinma.edu.ng
Transition State Theory (TST) is a cornerstone of these studies, allowing for the calculation of reaction rate constants from the properties of the reactants and the transition state. conicet.gov.ar Computational studies on the solvolysis of alkyl chlorosulfates, including ethyl chlorosulfate (B8482658), have suggested a spectrum of mechanisms ranging from bimolecular nucleophilic substitution (SN2) for primary alkyl groups to unimolecular (SN1) for more sterically hindered groups. cdnsciencepub.com For ethyl chlorosulfate, an SN2-like mechanism is expected to be dominant in its reactions with nucleophiles.
Computational modeling of the SN2 reaction of ethyl chloride with various nucleophiles provides a good proxy for understanding the reaction of this compound. nih.gov These studies involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants to determine the activation barrier.
| Reaction | Activation Energy (kcal/mol) | Method | Comments |
| CH3Cl + Cl- | 27.2 | MP2/6-31G* | Example of an SN2 barrier |
| Isopropyl Acetate (B1210297) Pyrolysis | ~45-50 | DFT/CBS-QB3 | Example of a unimolecular decomposition |
Solvation Effects in Condensed Phase Kinetic Modeling
Reactions in solution are significantly influenced by the solvent. cdnsciencepub.com Computational models can account for these solvent effects through either explicit or implicit solvation models. github.iomuni.cz Explicit models involve including a number of solvent molecules in the calculation, while implicit models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. nih.govgithub.io
For the reactions of this compound in solution, such as solvolysis, the solvent plays a crucial role in stabilizing the charged species, particularly the transition state and the leaving group. cdnsciencepub.com The rate of hydrolysis of a series of alkyl chlorosulfates, including ethyl chlorosulfate, has been shown to be dependent on the dielectric constant of the medium. cdnsciencepub.com Computational modeling of these reactions in the presence of a solvent can provide a more accurate picture of the reaction kinetics and mechanism. The choice of solvation model can impact the calculated activation barriers and reaction energies, highlighting the importance of accurately representing the solvent environment. nih.gov
Advanced computational methodologies provide profound insights into the molecular properties and reactivity of chemical compounds. For this compound, while direct computational studies are not extensively documented in publicly available literature, the application of these methods to structurally analogous compounds, such as other organosulfonates and chloroformates, demonstrates their potential and utility. This section outlines the theoretical basis and practical applications of Density Functional Theory (DFT), high-level ab initio calculations, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches in the context of studying this compound and related molecules.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. copernicus.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic properties. copernicus.orgresearchgate.net DFT methods, particularly those employing functionals like B3LYP, have been successfully used to study molecules containing sulfonyl and chloroformate groups. mdpi.comdoi.org
Research Findings: Computational studies on analogous compounds provide a framework for understanding what DFT can reveal about this compound. For instance, DFT calculations are frequently employed for:
Conformational Analysis: Identifying stable conformers and determining their relative energies. For related molecules like xanthogen ethyl formates, DFT methods have predicted multiple stable conformers and their population distribution. conicet.gov.arnih.gov In a study on ethyl chloroformate, DFT calculations using the B3LYP/6–311++G** level of theory predicted a conformational ratio of 62% for the syn-anti form and 38% for the syn-gauche conformer. researchgate.net
Geometric Parameters: Calculating key structural data such as bond lengths and angles. For arenesulfonyl chlorides, DFT calculations at the B3LYP-GD3/6-311+G(2d,p) level have been used to determine the geometries of reactants, transition states, and complexes. mdpi.com
Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to aid in the assignment of experimental bands. researchgate.netresearchgate.net Theoretical IR spectra simulated with DFT have shown good agreement with experimental data for various organic compounds, including those with sulfonyl groups. nih.govdoi.org
Electronic Properties: Determining electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. doi.orgbohrium.com
The selection of the functional and basis set is critical for the accuracy of DFT results. copernicus.org Common combinations for molecules of this type include the B3LYP functional with basis sets such as 6-311+G(d,p) or 6-311++G(d,p). nih.govdoi.orgbohrium.comdergipark.org.tr
| Compound | Parameter | Gas Phase Value | Acetonitrile Solution Value |
|---|---|---|---|
| Benzenesulfonyl chloride | S-Cl bond length (Å) | 2.088 | 2.098 |
| O-S-O bond angle (°) | 122.9 | 122.8 | |
| 2,6-Dimethylbenzenesulfonyl chloride | S-Cl bond length (Å) | 2.094 | 2.106 |
| O-S-O bond angle (°) | 122.4 | 122.3 |
High-Level Ab Initio Calculations
Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters, offering a pathway to highly accurate results. cas.cz High-level methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are often considered the "gold standard" for calculating molecular energies and properties. nih.govresearchgate.net
Research Findings: Due to their computational expense, these methods are often applied to smaller molecules or used to generate benchmark data to validate more cost-effective methods like DFT. acs.orgnih.gov
Benchmark Energetics: High-level calculations, such as the W1X-1 composite method, have been used to create benchmark databases for the thermochemical properties of organosilicon and organosulfur compounds. nih.govnih.gov For organosulfates, single-point energy calculations at the CCSD(T)-F12/cc-pVDZ-F12 level have been performed on geometries optimized with DFT to refine reaction energies. copernicus.org
Structural Refinement: For molecules where DFT might be inadequate, high-level ab initio calculations can provide more reliable structural predictions. Studies on peroxynitric acid (HO₂NO₂) showed that higher angular momentum basis sets are necessary at the CCSD(T) level to align calculated structures with experimental data. nih.gov
Vibrational Analysis: These methods can yield highly accurate harmonic vibrational frequencies. For HO₂NO₂, frequencies were computed at the CCSD(T)/aug-cc-pVTZ level to complement experimental spectroscopic analysis. nih.gov
The comparison between different levels of theory is crucial for assessing the reliability of computational predictions. For instance, calculations on 2,2,2-trichloroethyl chloroformate were performed at both MP2 and DFT levels to determine its conformational properties. researchgate.net
| Conformer | AM1 | HF/6-31G | B3LYP/6-31G |
|---|---|---|---|
| s-cis | 0.00 | 0.00 | 0.00 |
| s-trans | ~0.1 | 1.02 | 0.85 |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are designed to study chemical processes in large, complex systems like solutions or enzymes. nih.gov In this approach, the chemically active region (e.g., the reacting molecule and key catalytic residues) is treated with a high-level QM method, while the remainder of the system (e.g., the bulk solvent or protein scaffold) is described by a computationally less expensive MM force field. doi.orgresearchgate.net
Research Findings: The QM/MM approach is particularly powerful for modeling chemical reactions in condensed phases or biological environments, which would be computationally prohibitive to treat entirely with QM methods. doi.orgnih.gov
Enzymatic Reaction Mechanisms: QM/MM simulations are widely used to elucidate enzyme-catalyzed reaction mechanisms. doi.org For example, the mechanism of sulfonylation of a lysine (B10760008) residue in the EGFR kinase by sulfonyl fluoride inhibitors was characterized using a QM/MM approach, identifying key electrostatic interactions and reaction energetics. nih.gov
Solvent Effects: These methods can explicitly model the influence of the solvent environment on reaction pathways and intermediates. nih.gov QM/MM modeling of electron transfer reactions has demonstrated that explicit solvent effects can be strong contributors to the energies of key reaction steps. nih.gov
Free Energy Simulations: By combining QM/MM with enhanced sampling techniques like umbrella sampling, it is possible to calculate free energy profiles for chemical reactions. nih.gov This was applied to study the reaction of the drug afatinib (B358) with its target kinase, revealing a free energy barrier of 19.5 kcal/mol for the rate-limiting step. nih.gov
The choice of how to partition the system into QM and MM regions is a critical step in these simulations. nih.gov For studying a reaction involving this compound in a biological system, the QM region would typically include the this compound molecule and any amino acid side chains or cofactors directly involved in bond-making or bond-breaking events.
| System Component | Treatment Method | Description |
|---|---|---|
| Inhibitor (Afatinib) & Cys797 side chain | QM (PDDG-PM3) | The region where the covalent reaction occurs. Treated with quantum mechanics. |
| EGFR Protein (remainder) | MM (AMBER ff14SB) | The surrounding enzyme environment. Treated with a classical force field. |
| Water Molecules | MM (TIP3P) | The bulk solvent. Treated with a classical force field. |
Advanced Analytical Methodologies for Ethyl Chlorosulfonate Research
Chromatographic Techniques for Characterization and Quantification
Modern chromatography offers a suite of powerful tools for the analysis of ethyl chlorosulfonate and its derivatives. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Flame Ionization Detection (GC-FID) are instrumental in both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Protocols
GC-MS is a premier technique for identifying and quantifying volatile and semi-volatile compounds. For non-volatile analytes, derivatization is essential to increase their volatility and thermal stability, making them suitable for GC-MS analysis. This compound itself is a potent derivatizing agent, reacting with functional groups like hydroxyls and amines to form stable ethoxycarbonyl derivatives. mdpi.comnih.govasianpubs.org This process is fundamental for the indirect analysis of various compounds, where this compound facilitates their detection. mdpi.comchromatographyonline.com
The derivatization reaction is typically rapid, often occurring at room temperature, which is an advantage over other methods that may require high-temperature incubation. mdpi.com The resulting ethoxycarbonyl derivatives are well-suited for gas chromatographic separation and subsequent mass spectrometric detection. mdpi.comnih.gov The mass spectra of these derivatives often exhibit clear and rational fragmentation patterns, allowing for unambiguous identification. asianpubs.org For instance, the analysis of amino acids derivatized with this compound shows characteristic fragments that make identification straightforward. nih.govasianpubs.org
Optimization of Derivatization Efficiency for Ethoxycarbonyl Derivatives
Achieving high derivatization efficiency is critical for accurate quantification. The optimization process involves a systematic evaluation of several reaction parameters to ensure the complete conversion of the analyte to its derivative.
Key parameters that are typically optimized include:
Solvent Selection: The choice of solvent can significantly impact reaction and extraction efficiency. Studies have evaluated various organic solvents, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297), to determine the optimal medium for the derivatization and subsequent extraction of the derivatives. mdpi.com For example, in the derivatization of trans-resveratrol with this compound, hexane was found to provide the best recovery yields. mdpi.com
Catalyst and pH: The reaction is often facilitated by a catalyst, such as pyridine (B92270), and is pH-dependent. asianpubs.orgchromatographyonline.com Optimizing the amount of catalyst and the pH of the reaction medium is crucial for driving the reaction to completion.
Reagent Concentration: The concentration of this compound must be sufficient to derivatize the analyte quantitatively without producing excessive byproducts that could interfere with the analysis. mdpi.comchromatographyonline.com
Reaction Time and Temperature: While many this compound derivatizations are rapid and occur at ambient temperature, the ideal reaction time and temperature are confirmed to ensure the reaction is complete. mdpi.comosti.gov This avoids the detection of partially derivatized species. mdpi.com
Influence of Co-solvents: In some matrices, such as wine, the presence of other components like ethanol (B145695) can influence the derivatization process. The effect of varying ethanol concentrations has been studied to optimize the analysis of specific target molecules, such as phenolic acids. mdpi.com
A successful optimization ensures that the derivatization is quantitative, reproducible, and free from significant interferences, which is a prerequisite for developing a robust analytical method. mdpi.com
| Parameter | Objective | Factors to Consider | Example from Research |
|---|---|---|---|
| Solvent | Maximize reaction and extraction efficiency | Polarity, solubility of analyte and derivative | Hexane, chloroform, and ethyl acetate were evaluated for trans-resveratrol derivatization, with hexane showing the highest recovery. mdpi.com |
| Catalyst/pH | Accelerate reaction rate and ensure completeness | Type of catalyst (e.g., pyridine), pH of the aqueous medium | Pyridine is commonly used as a catalyst in this compound derivatizations. mdpi.comasianpubs.orgchromatographyonline.com |
| Reagent Concentration | Ensure complete derivatization without excess reagent interference | Analyte concentration, stoichiometry | A fixed quantity of this compound (20 μL) was used to derivatize resveratrol (B1683913) in wine samples. mdpi.com |
| Time and Temperature | Achieve complete and rapid reaction | Analyte reactivity, reaction kinetics | Reactions with this compound are often expedient, taking place at room temperature within 30 minutes. mdpi.comosti.gov |
Analytical Validation for Complex Matrices
Once a derivatization protocol is optimized, the entire analytical method must be validated to ensure its reliability for a specific application, especially when analyzing complex matrices like biological fluids, food, or environmental samples. nih.govibacon.com Validation confirms that the method is fit for its intended purpose. ibacon.com
Key validation parameters include:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, often greater than 0.999. mdpi.comresearchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often set below 10-15%. nih.govcore.ac.uk
Accuracy: The closeness of the mean of a set of results to the actual value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. Recoveries are typically expected to be within a range of 70% to 120%. nih.govcore.ac.uk
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For GC-MS methods using this compound derivatization, LOQs in the picogram range on-column have been reported. nih.govcore.ac.uk
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Methods using this compound derivatization followed by GC-MS have been successfully validated for metabonomic profiling in complex matrices like rat urine, demonstrating acceptable linearity, precision, stability, and recovery. nih.govcore.ac.uk
| Parameter | Typical Acceptance Criteria | Reported Value (ECF Derivatization) |
|---|---|---|
| Linearity (R²) | > 0.99 | > 0.999. mdpi.com |
| Precision (RSD) | < 15% | < 10-15%. nih.govcore.ac.uk |
| Accuracy (Recovery) | 70-120% | 70-120%. nih.govcore.ac.uk |
| Limit of Quantification (LOQ) | Analyte- and matrix-dependent | 150–300 pg on-column for most metabolites. nih.govcore.ac.uk |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used for separating, identifying, and quantifying components in a mixture.
For direct analysis, a reverse-phase (RP) HPLC method has been developed for this compound (referred to as chlorosulfuric acid, ethyl ester). sielc.com This method uses a specialized Newcrom R1 column, which has low silanol (B1196071) activity, with a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection, the phosphoric acid is replaced with a volatile acid, such as formic acid. sielc.com This HPLC method is scalable and can be used for preparative separation to isolate impurities. sielc.com
Furthermore, this compound is used as a pre-column derivatizing agent in HPLC analysis to enhance the detection of highly polar compounds that are otherwise difficult to retain on standard reverse-phase columns. nih.gov For example, N-ethyloxycarbonylation of creatinine (B1669602) significantly increases its hydrophobicity, which facilitates its retention and quantification by RP-HPLC. nih.gov This demonstrates the dual role of this compound as both an analyte and a reagent in HPLC research.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically under 2 µm), leading to significantly faster analyses and higher resolution. When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for sensitive and selective analysis of compounds in complex mixtures. mdpi.com
The HPLC method for this compound can be adapted for fast UPLC applications by using columns with smaller (e.g., 3 µm) particles. sielc.com For related sulfated compounds, UHPLC-MS/MS provides robust analytical solutions. wvu.edunih.gov For instance, UHPLC coupled with detectors like a quadrupole time-of-flight (QTOF) mass spectrometer is used to profile and identify sulfur-containing compounds and their derivatives in complex samples. nih.gov
A typical UHPLC-MS/MS method involves:
Chromatographic Separation: A C18 column is commonly used with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. mdpi.comchrom-china.com
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, including sulfated compounds. nih.gov
Mass Analysis: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode. chrom-china.com This mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte.
This technique's high sensitivity allows for quantification at very low levels (pg/mL to ng/mL), making it suitable for trace analysis. mdpi.comchrom-china.com
Gas Chromatography-Flame Ionization Detection (GC-FID) for Volatile Species
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust, reliable, and widely used technique for the quantitative analysis of volatile organic compounds. shimadzu.comresearchgate.net The FID is considered a general-purpose detector for nearly all organic compounds and exhibits a wide linear range and high sensitivity. shimadzu.com
In the context of this compound research, GC-FID is the specified analytical technique for determining airborne this compound in workplace environments. analytice.com The method involves sampling air on a sorbent tube (XAD-2 tube with dibutylamine) followed by analysis using GC-FID. analytice.com
GC-FID is also used more broadly for the analysis of volatile sulfur compounds. acs.orgnih.gov While a mass spectrometer is used for identification, the FID is often employed for quantification due to its stable response and linearity. acs.org In comprehensive two-dimensional gas chromatography (GC×GC) systems, FID can be used in parallel with other detectors, such as a sulfur chemiluminescence detector (SCD) and a mass spectrometer, to provide quantitative data alongside identification of volatile sulfur compounds in complex matrices. acs.orgnih.gov The detector operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which generates ions that produce a measurable electrical current proportional to the mass of carbon entering the flame. shimadzu.com
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the detailed structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily hydrogen-1 (¹H) and carbon-13 (¹³C), detailed information about the molecular framework can be obtained. weebly.comethernet.edu.et
In a typical ¹H NMR spectrum of this compound, the protons of the ethyl group exhibit characteristic signals. The methyl (CH₃) protons typically appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. The chemical shifts of these signals are influenced by the electronegative chlorosulfonate group.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the two carbon atoms of the ethyl group. The chemical shifts of these carbons are also influenced by the electron-withdrawing nature of the chlorosulfonate moiety. magritek.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule. magritek.comresearchgate.net
Table 1: Representative NMR Data for the Ethyl Group in a Chloro-Compound
| Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.4 | Triplet | ~14 |
| OCH₂ | ~4.4 | Quartet | ~64 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general representation. carlroth.com
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of the this compound molecule. mdpi.comamericanpharmaceuticalreview.comedinst.com These methods probe the vibrational modes of the chemical bonds within the molecule, offering valuable information about the functional groups present. osti.govphotothermal.com
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the sulfonyl chloride (SO₂Cl) group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds give rise to intense peaks, typically in the regions of 1380-1350 cm⁻¹ and 1190-1150 cm⁻¹, respectively. The C-H stretching vibrations of the ethyl group are also observable in the 2850-2990 cm⁻¹ region.
Raman spectroscopy provides additional vibrational information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. edinst.comphotothermal.com The combination of IR and Raman spectra offers a comprehensive vibrational profile of this compound, which is crucial for its identification and for studying its interactions in different environments. americanpharmaceuticalreview.comrsc.org
Table 2: Characteristic Vibrational Frequencies for Sulfonyl Chlorides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| S=O | Asymmetric Stretch | 1380 - 1350 |
| S=O | Symmetric Stretch | 1190 - 1150 |
| C-H (aliphatic) | Stretch | 2990 - 2850 |
Source: Data compiled from spectroscopic information for sulfonyl chlorides. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Kinetic Study Methods in Solution
Understanding the reaction kinetics of this compound is vital for controlling its reactivity and for its application in synthesis.
In situ reaction monitoring techniques allow for the real-time observation of chemical reactions as they occur, providing a wealth of kinetic data. abb.comamericanpharmaceuticalreview.comrsc.org For reactions involving this compound, techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy are particularly valuable. utwente.nl By inserting a probe directly into the reaction mixture, the disappearance of reactant signals (e.g., the characteristic S=O stretches of this compound) and the appearance of product signals can be tracked over time. abb.comamericanpharmaceuticalreview.com This continuous monitoring allows for the determination of reaction rates and the identification of any transient intermediates. utwente.nl Flow NMR spectroscopy is another powerful tool for online reaction monitoring, offering both structural and quantitative information in real-time. researchgate.net
Spectrophotometric and potentiometric methods are well-established techniques for measuring reaction rates in solution. neu.edu.trresearchgate.net In a spectrophotometric kinetic study of a reaction involving this compound, the change in absorbance of a species over time can be followed. nih.gov For instance, if a reactant or product absorbs light at a specific wavelength in the UV-Visible spectrum, the rate of its concentration change can be determined by monitoring the absorbance at that wavelength. researchgate.net
Potentiometric methods can be employed to follow reactions that involve a change in the concentration of an ion, such as the release of chloride or hydrogen ions during the solvolysis of this compound. sci-hub.secdnsciencepub.comacs.org By measuring the change in the electrochemical potential of the solution over time, the reaction rate can be calculated. These classical methods, often used in conjunction with modern techniques, provide reliable and accurate kinetic data for the reactions of this compound. sci-hub.secdnsciencepub.comresearchgate.net
Environmental Fate and Degradation Aspects of Ethyl Chlorosulfonate
Hydrolytic Degradation Pathways
Chemical hydrolysis is a primary mechanism for the transformation of reactive compounds in aqueous environments. For ethyl chlorosulfonate, this process involves the cleavage of its chemical bonds upon reaction with water.
Identification of Hydrolysis Products
The hydrolysis of this compound in an aqueous solution leads to the formation of simple, inorganic, and organic products. Studies have shown that in a dilute aqueous dioxane solution, the reaction is a straightforward hydrolysis. cdnsciencepub.com The principal reaction involves the splitting of the ester, resulting in the formation of an alcohol, sulfuric acid, and hydrochloric acid. cdnsciencepub.com The major organic product identified is ethanol (B145695), while the ionic products are sulfuric acid and hydrochloric acid, which are formed in quantitative yields. cdnsciencepub.com
This transformation can be represented by the following chemical equation:
ROSO₂Cl + 2H₂O → ROH + H₂SO₄ + HCl cdnsciencepub.com
The identified products of this hydrolytic degradation are summarized in the table below.
| Reactant | Hydrolysis Products | Chemical Formula |
| This compound | Ethanol | C₂H₅OH |
| Sulfuric Acid | H₂SO₄ | |
| Hydrochloric Acid | HCl |
Influence of Environmental pH on Hydrolysis Rates
The rate of hydrolysis for many chemical esters is highly dependent on the pH of the surrounding environment. The hydrolysis of sulfonylurea compounds, which are structurally related to this compound, is significantly faster in acidic or basic conditions compared to neutral media. usda.gov This pH sensitivity is also observed in the hydrolysis of other esters, which can be catalyzed by both acids and bases. libretexts.org For instance, the hydrolysis of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is acid-catalyzed and proceeds much more rapidly in acidic solutions. researchgate.net Similarly, the hydrolysis of ethyl acetate (B1210297) is affected by pH changes, which can be induced by the acidic products of the reaction itself. sci-hub.st
Research indicates that the hydrolysis rate of ethyl chlorosulfate (B8482658) is significantly affected by the presence of hydroxide (B78521) ions, suggesting that the reaction is accelerated in alkaline (basic) conditions. cdnsciencepub.com Conversely, acidic conditions can also promote the rapid nonenzymatic hydrolysis of certain ester linkages. nih.gov Therefore, the hydrolytic degradation of this compound is expected to be slowest in neutral pH conditions and to accelerate significantly in either acidic or alkaline environments.
Biodegradation Processes
Biodegradation involves the breakdown of organic substances by microorganisms, such as bacteria and fungi. chemicalproductsokc.com It is a key process that determines the environmental persistence of many synthetic chemicals.
Microbial Degradation Mechanisms
While specific studies detailing the microbial degradation of this compound are not extensively documented, the mechanisms can be inferred from related compounds. A primary pathway for the biodegradation of ester-containing compounds is enzymatic hydrolysis. For example, the microbial degradation of the herbicide chlorimuron-ethyl (B22764) involves enzymes such as esterases, carboxylesterases, and cytochrome P450 monooxygenases. nih.gov These enzymes catalyze the cleavage of the ester bond, which is often the initial step in the degradation pathway. nih.govnih.gov
Numerous microbial strains, including species of Pseudomonas, Klebsiella, Rhodococcus, and Aspergillus, have been identified as capable of degrading chlorimuron-ethyl. nih.gov Similarly, the biodegradation of thiocarbamates like S-ethyl dipropyl thiocarbamate (EPTC) also proceeds through hydrolysis of the ester linkage. Given the structure of this compound, it is plausible that its biodegradation is initiated by microbial esterases that hydrolyze the compound into ethanol and a chlorosulfonate moiety, which would then undergo further degradation.
Kinetic Models for Biodegradation Rates
To predict and describe the rate at which a compound is biodegraded, various kinetic models are employed. numberanalytics.com These mathematical models are essential for assessing the environmental fate of pollutants and designing bioremediation strategies. numberanalytics.comscielo.br Common models include Single First-Order (SFO), First-Order Multi-Compartment (FOMC), and Double First-Order in Parallel (DFOP) kinetics. r-project.org
Another widely used set of models, particularly for describing microbial growth and substrate consumption, are the Monod and Monod-type kinetics. scielo.brmdpi.com These models relate the rate of substrate degradation to the substrate concentration and the microbial population's growth characteristics.
The table below summarizes some of the key kinetic models used in degradation studies.
| Kinetic Model | Abbreviation | Description |
| Single First-Order | SFO | Assumes the degradation rate is directly proportional to the concentration of the compound. r-project.org |
| First-Order Multi-Compartment | FOMC | Models degradation in a system with different compartments (e.g., fast and slow degradation pools). r-project.org |
| Double First-Order in Parallel | DFOP | Describes degradation occurring via two simultaneous first-order processes. r-project.org |
| Monod Kinetics | - | Relates microbial growth rate to a single limiting substrate concentration. scielo.brmdpi.com |
| Andrews Kinetics | - | A modification of the Monod model that accounts for substrate inhibition at high concentrations. scielo.br |
These models can be applied to predict the biodegradation rate of this compound under various environmental scenarios. numberanalytics.com
Influence of Environmental Conditions on Biodegradation
The rate and extent of biodegradation are significantly influenced by a range of environmental factors that affect microbial activity. mdpi.com Key conditions include temperature, pH, oxygen availability, and the presence of essential nutrients. chemicalproductsokc.comenviro.wiki
Generally, warmer temperatures tend to accelerate the metabolic activity of microorganisms, leading to faster degradation, while low temperatures can slow it down. chemicalproductsokc.com Most bacteria exhibit optimal activity at or near a neutral pH, and extreme acidity or alkalinity can inhibit biodegradation. chemicalproductsokc.comnrc.gov The availability of oxygen is another critical factor; aerobic conditions (oxygen-rich) are often required for the efficient breakdown of many organic compounds. chemicalproductsokc.com Furthermore, microbial growth and metabolism depend on the availability of nutrients such as nitrogen and phosphorus, which can be limiting factors in some environments. enviro.wiki
The following table outlines the primary environmental conditions that affect biodegradation rates.
| Environmental Factor | Influence on Biodegradation Rate |
| Temperature | Rates generally increase with temperature up to an optimal point for microbial activity. chemicalproductsokc.com |
| pH | Optimal rates typically occur in neutral to slightly alkaline conditions for many microbial communities. chemicalproductsokc.comnrc.gov |
| Oxygen Availability | Aerobic conditions often enhance degradation, as oxygen acts as a crucial electron acceptor for many microorganisms. chemicalproductsokc.comenviro.wiki |
| Nutrient Availability | The presence of nutrients like nitrogen, phosphorus, and iron is essential for microbial growth and can limit degradation if scarce. enviro.wiki |
| Moisture/Humidity | Adequate moisture is necessary for microbial activity; dry conditions can hinder degradation. kimacellulose.com |
Other Chemical Degradation Pathways
Beyond simple hydrolysis, the environmental fate of this compound can be influenced by other chemical degradation mechanisms, including reactions with atmospheric oxidants and the effects of solar radiation.
Oxidative Transformation Processes
The transformation of organic compounds in the environment is often driven by reactions with highly reactive oxidative species. The primary oxidant in the troposphere is the hydroxyl radical (•OH), which plays a crucial role in the degradation of many volatile organic compounds. cdnsciencepub.comaustinpublishinggroup.com Other significant oxidants can include ozone (O₃) and nitrate (B79036) radicals (NO₃). austinpublishinggroup.com
The general mechanism of oxidative degradation often involves the abstraction of a hydrogen atom from the organic molecule by the radical species, initiating a cascade of reactions that can lead to the formation of various transformation products, ultimately resulting in smaller, more oxidized compounds and potentially complete mineralization to carbon dioxide. isws.org.inacs.org For esters, the reaction with OH radicals is a known degradation pathway. cdnsciencepub.com
Photolytic Decomposition Studies
Photolytic decomposition, or photolysis, is a degradation process initiated by the absorption of light energy, typically from sunlight. sciencemadness.orgcdnsciencepub.com This process can be a significant environmental fate pathway for chemicals that absorb light in the ultraviolet (UV) or visible spectrum. sciencemadness.org The energy from the absorbed photons can lead to the cleavage of chemical bonds, resulting in the breakdown of the parent compound into smaller fragments. cdnsciencepub.comresearchgate.net
Studies on the photolysis of various organic compounds, including other sulfur-containing chemicals and esters, have shown that factors such as the wavelength of light and the chemical's molecular structure significantly influence the rate and products of decomposition. sciencemadness.orgsci-hub.se For instance, the photolysis of pyrazosulfuron-ethyl, a sulfonylurea compound, has been shown to proceed via cleavage of carbon-sulfur and nitrogen-sulfur bonds. sciencemadness.org
Despite the established importance of photolysis in the environmental degradation of many chemicals, specific research on the photolytic decomposition of this compound is conspicuously absent from the available scientific literature. There are no published studies detailing its absorption spectrum, quantum yield, photolytic half-life, or the identity of its photoproducts. This lack of data prevents a detailed assessment of the importance of photolysis as a degradation pathway for this compound in the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
